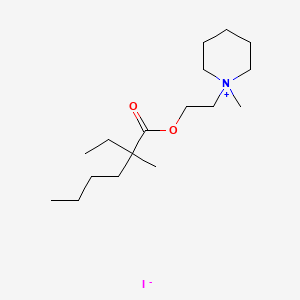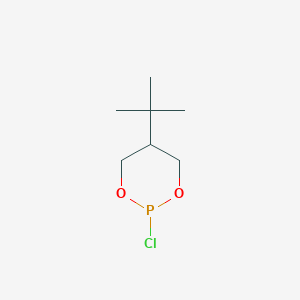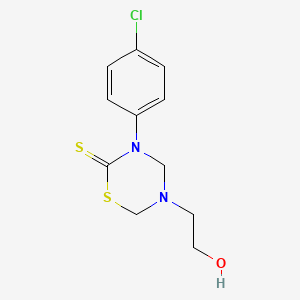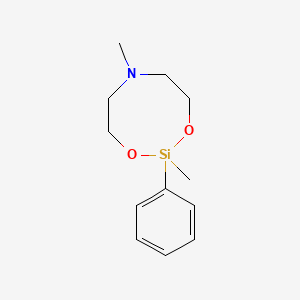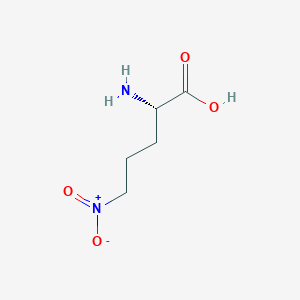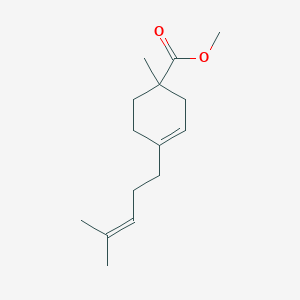
1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene is an organic compound that belongs to the class of cyclohexenes. These compounds are characterized by a six-membered ring with one double bond. The presence of various functional groups, such as carbomethoxy and methyl groups, can significantly influence the chemical properties and reactivity of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclohexene ring through cyclization of appropriate precursors.
Functional Group Introduction: Addition of carbomethoxy and methyl groups using reagents such as methyl iodide and methanol in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.
化学反应分析
Types of Reactions
1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene can undergo various chemical reactions, including:
Oxidation: Conversion of the double bond to an epoxide or other oxidized products.
Reduction: Hydrogenation of the double bond to form a saturated cyclohexane derivative.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons.
科学研究应用
1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene may have various applications in scientific research, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene involves its interaction with molecular targets and pathways. This can include binding to specific enzymes or receptors, influencing biochemical processes, and altering cellular functions.
相似化合物的比较
Similar Compounds
1-Carbomethoxy-1-methyl-3-cyclohexene: Lacks the additional pentenyl group.
1-Carbomethoxy-4-(4-methyl-3-pentenyl)-3-cyclohexene: Different substitution pattern on the cyclohexene ring.
属性
CAS 编号 |
21280-30-8 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC 名称 |
methyl 1-methyl-4-(4-methylpent-3-enyl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C15H24O2/c1-12(2)6-5-7-13-8-10-15(3,11-9-13)14(16)17-4/h6,8H,5,7,9-11H2,1-4H3 |
InChI 键 |
GEIXAIBGXQKPFP-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC1=CCC(CC1)(C)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



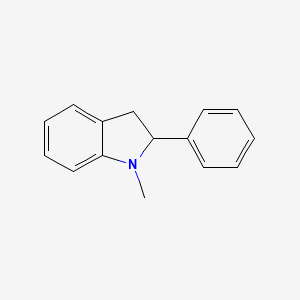
![[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-Tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B14703186.png)
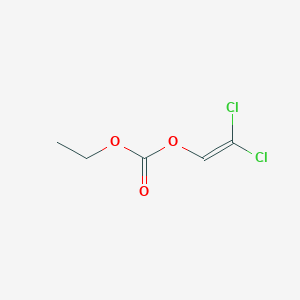
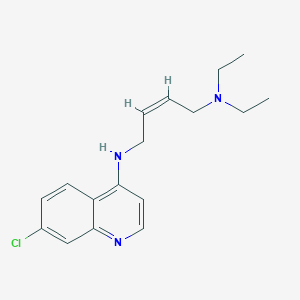
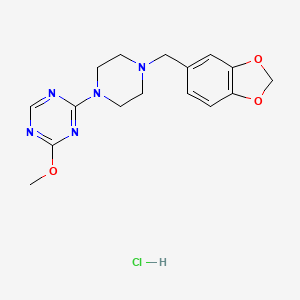
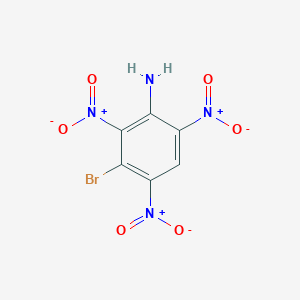
![1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14703219.png)
![3-Phenyl-1-[phenyl(3-phenyl-2H-isoindol-1-yl)methylidene]-1H-isoindole](/img/structure/B14703225.png)
